

Investigating the Biological Pathways Affected by SIS17: A Technical Guide

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Compound of Interest

Compound Name: SIS17

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Introduction

SIS17 is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1][2] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and can lead to broad biological effects and toxicity, **SIS17** offers a targeted approach to dissect the specific functions of HDAC11.[1] Recent research has revealed that HDAC11 possesses robust defatty-acylation activity, a function that is over 10,000-fold more efficient than its deacetylase activity.[2][3] **SIS17** specifically inhibits this defatty-acylation function, with its primary known substrate being the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2).[1][2][3] By modulating the acylation status of SHMT2, **SIS17** impacts critical biological pathways, including innate immune signaling. This guide provides an in-depth overview of the biological pathways affected by **SIS17**, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the underlying molecular interactions.

Data Presentation

Quantitative Analysis of SIS17 Activity

The inhibitory activity of **SIS17** has been quantified through in vitro enzymatic assays and cellular experiments. The following tables summarize the key quantitative data regarding the potency and selectivity of **SIS17**.

Table 1: In Vitro Inhibitory Activity of **SIS17** against HDAC11

Substrate	IC50 (μM)
Myristoyl-H3K9 peptide	0.83 ^[1]
Myristoyl-SHMT2 peptide	0.27 ^[1]

Table 2: Selectivity Profile of **SIS17** against Other HDAC Isoforms

HDAC Isoform	Inhibition at 100 μM
HDAC1	No significant inhibition
HDAC8	No significant inhibition
HDAC4	No significant inhibition
SIRT1	No significant inhibition
SIRT2	No significant inhibition
SIRT3	No significant inhibition
SIRT6	No significant inhibition

Data derived from Son et al., 2019.^[1]

Table 3: Cellular Activity of **SIS17** on SHMT2 Acylation in MCF7 Cells

SIS17 Concentration (μM)	Relative SHMT2 Fatty Acylation Level (Fold Change)
12.5	Increased
25.0	Significantly Increased
50.0	Significantly Increased

Data derived from Son et al., 2019.^[1]

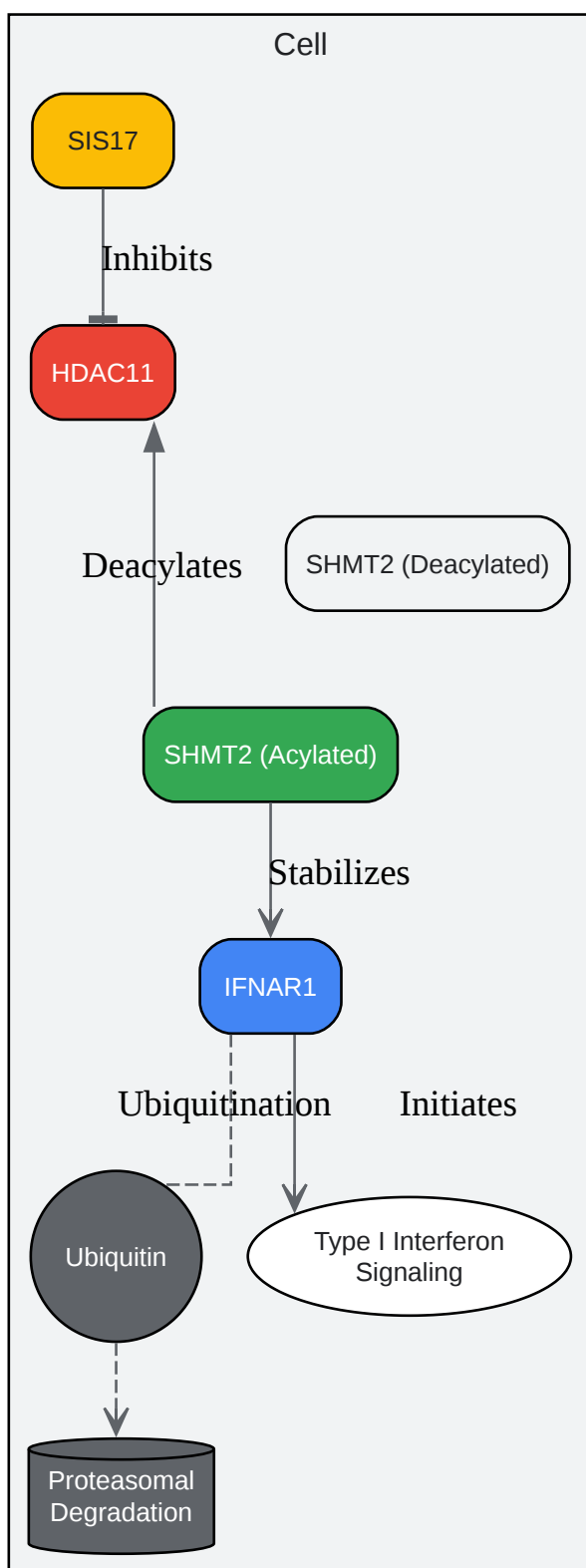
Core Signaling Pathway Affected by SIS17

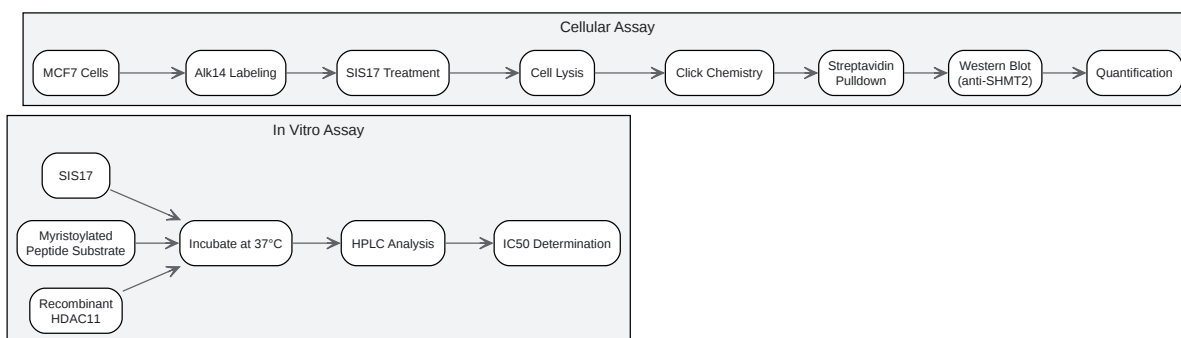
The primary biological pathway modulated by **SIS17** is the HDAC11-SHMT2-Type I Interferon (IFN) signaling axis.

HDAC11-Mediated Defatty-Acylation of SHMT2: HDAC11 functions to remove fatty acyl groups from lysine residues on substrate proteins.[2] A key substrate of HDAC11 is SHMT2, a mitochondrial enzyme that also has a cytosolic isoform.[2][4]

Role of SHMT2 in Type I Interferon Signaling: The fatty-acylation status of cytosolic SHMT2 is critical for its ability to regulate the stability of the Type I Interferon Alpha Receptor 1 (IFNAR1). [2][3] Fatty-acylated SHMT2 interacts with the deubiquitinase USP2, which in turn deubiquitinates IFNAR1, preventing its degradation and leading to its stabilization at the cell surface.

Effect of **SIS17 on the Pathway:** By inhibiting the defatty-acylase activity of HDAC11, **SIS17** leads to an accumulation of fatty-acylated SHMT2.[1] This enhanced pool of acylated SHMT2 promotes the deubiquitination and stabilization of IFNAR1, thereby increasing cellular sensitivity to type I interferons and amplifying downstream interferon signaling.[2][3]





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